Compound Description: Sulconazole nitrate is an antifungal medication. It is a potent inhibitor of ergosterol biosynthesis, which is essential for fungal cell membrane integrity. []Relevance: Although Sulconazole nitrate differs significantly in structure from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, the paper discussing it provides valuable insights into the conformational analysis and crystal packing of molecules containing a (4-chlorophenyl)thio moiety, which is also present in N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. This information can be useful for understanding the structural properties and potential interactions of the main compound. []
Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM) for α7 neuronal acetylcholine receptors (nAChRs). It exhibits unique pharmacological properties, including potentiation of acetylcholine (ACh)-evoked currents, increasing ACh concentration response potency, and enhancing spontaneous inhibitory postsynaptic current activity. []Relevance: This compound, like N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, contains a 4-chlorophenyl group. Exploration of different chemical structures possessing a 4-chlorophenyl group, and their associated biological activity, can provide insights into potential structure-activity relationships relevant to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. []
Compound Description: This compound is synthesized through the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. It features a pyrazolo[3,4-b]pyridine system and participates in intermolecular hydrogen bonding. []Relevance: This compound shares a 4-chlorophenyl structural feature with N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. Investigating molecules with shared substructures can help establish structure-activity relationships and provide insights into the properties of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. []
2-(4-Aminophenyl)benzothiazole
Compound Description: This compound serves as a pharmacophoric group in the development of novel antitumor agents. It has been used to synthesize a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with varying heterocyclic ring systems, some of which exhibit promising anticancer activity against specific cancer cell lines. []Relevance: Although not directly containing the 4-chlorophenylthio moiety present in N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, the research on 2-(4-Aminophenyl)benzothiazole explores the antitumor potential of compounds with a similar scaffold, where a phenyl ring is linked to a benzothiazole group. This comparison can provide valuable insights into the potential biological activities of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, especially if it exhibits any interaction with similar biological targets. []
N-[(2,4-dichlorophenyl)thio]-2,4,6-tris(3-chlorophenyl)-phenylaminyl (1) and N-((2, 4-dichloro-phenyl)thio]-2,4,6-tris (4-chlorophenyl)phenylaminyl (2)
Compound Description: These are stable thioaminyl radicals that have been investigated for their potential as organic molecule-based ferromagnets. Compound 1 shows ferromagnetic behavior [] while compound 2 exhibits one-dimensional ferromagnetic behavior. []Relevance: While structurally different from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, compounds 1 and 2 provide insights into the properties and potential applications of molecules containing the (chlorophenyl)thio moiety. Comparing their structural features and magnetic behavior to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide may reveal useful information about its electronic and magnetic properties. []
Compound Description: This stable thioaminyl radical is another potential candidate for organic molecule-based magnets, although it exhibits antiferromagnetic behavior in contrast to compounds 1 and 2. []Relevance: Similar to compounds 1 and 2, compound 3, with its (chlorophenyl)thio moiety, offers a point of comparison to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide for understanding the impact of structural variations on magnetic properties. []
Compound Description: This compound features a benzothiophene core and exhibits intermolecular hydrogen bonding in its crystal structure. []Relevance: Although not a direct structural analog of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, this compound shares the presence of a chlorophenyl group and a thiophene ring system, albeit in a different arrangement. Investigating its properties and potential biological activities may provide insights into the broader class of compounds containing these moieties, which could be relevant to understanding N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. []
Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. It displays a unique mechanism of action, exhibiting noncompetitive antagonism in binding studies and influencing CB1 ligand modulation of neuronal excitability. PSNCBAM-1 is being investigated for its potential therapeutic benefits in treating central nervous system disorders. []Relevance: Both PSNCBAM-1 and N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide share a 4-chlorophenyl group. Exploring the effects of this shared structural motif in different chemical contexts, especially in the context of receptor interactions, can provide valuable information for understanding the structure-activity relationships of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide and potentially predicting its biological targets or activities. []
Compound Description: [3H]SR141716A is a well-characterized and selective antagonist for the cannabinoid CB1 receptor, commonly used as a radioligand in binding studies to assess CB1 receptor density and investigate the affinity of other ligands for this receptor. [, , , , ]Relevance: While structurally distinct from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, [3H]SR141716A's known activity as a CB1 antagonist provides a relevant point of comparison. If N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide shows any affinity for the CB1 receptor in future studies, it would be particularly interesting to compare its binding profile and functional effects to those of established CB1 antagonists like [3H]SR141716A. [, , , , ]
Compound Description: [3H]CP55,940 is a potent and commonly used agonist for the cannabinoid CB1 receptor. It is often employed as a radioligand in binding and functional assays to investigate the activity of the CB1 receptor and assess the pharmacological properties of other cannabinoid ligands. [, , , , ]Relevance: The use of [3H]CP55,940 as a CB1 agonist in research allows for a comparative analysis of its binding and functional properties with those of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide if the latter shows any affinity for the CB1 receptor. This comparison can provide valuable information about the potential agonist or antagonist properties of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide at the CB1 receptor. [, , , , ]
Compound Description: Rimonabant is a selective CB1 receptor antagonist/inverse agonist. It was initially investigated for its potential therapeutic benefits in treating obesity and smoking cessation due to its ability to block CB1 receptor-mediated effects. [, ]Relevance: Rimonabant, like N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, possesses a 4-chlorophenyl group within its structure. Research on Rimonabant, particularly its interactions with the CB1 receptor, can be valuable when investigating the potential for N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide to interact with similar biological targets and exert similar pharmacological effects. [, ]
Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI). It was investigated as a potential treatment for Alzheimer’s disease due to its ability to reduce the production of amyloid-β (Aβ) peptides. []Relevance: While structurally different from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, LY450139's classification as a GSI makes it relevant when considering potential targets and mechanisms of action. If N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide demonstrates any effects on Aβ production or other pathways related to Alzheimer's disease, it would be informative to compare its profile to that of LY450139 to better understand its potential therapeutic value and limitations. []
Compound Description: BMS-708163 is a γ-secretase inhibitor (GSI) that, like LY450139, has been investigated for its potential in treating Alzheimer's disease by lowering Aβ peptide levels. []Relevance: Similar to LY450139, the relevance of BMS-708163 to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide lies in its therapeutic target and mechanism of action. Comparing the effects of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, should it exhibit any relevance to Alzheimer's disease pathways, to those of established GSIs like BMS-708163, can provide valuable context for understanding its potential benefits and risks. []
Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM), differentiating it from GSIs like LY450139 and BMS-708163. It exhibits a distinct mechanism, reducing Aβ42 production without increasing β-C-terminal fragment (β-CTF) levels, which are associated with potential synaptic side effects. []Relevance: Comparing N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, if it demonstrates activity related to Aβ or β-CTF, to GSM-2 can help discern whether it possesses a more GSI-like or GSM-like profile. This distinction is important for understanding both the therapeutic potential and potential side effects of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide in the context of Alzheimer’s disease. []
Compound Description: JZL184 is a potent monoacylglycerol lipase (MAGL) inhibitor. It exerts antinociceptive and anti-inflammatory effects, primarily by increasing levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) through MAGL inhibition. []Relevance: Although structurally different from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, JZL184's role as a MAGL inhibitor and its effects on the endocannabinoid system are noteworthy if N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide demonstrates any interactions with this system. Comparing their pharmacological profiles could provide valuable insights into the mechanisms underlying their effects. []
Compound Description: Sch.336 is a selective inverse agonist for the peripheral cannabinoid receptor (CB2). It exhibits anti-inflammatory properties by reducing GTPγS binding, increasing cAMP levels, and inhibiting leukocyte migration. [] Relevance: Both Sch.336 and N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide belong to the category of cannabinoid-related compounds. Studying the distinct mechanisms and binding affinities of Sch.336, a CB2 inverse agonist, can offer valuable insights when investigating the potential interactions of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide within the endocannabinoid system. []
2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [Compound-II] and 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4Hchromene-3-carbonitrile hemihydrate [Compound-III]
Compound Description: These are polyfunctionalized 4H-pyran derivatives that have been characterized for their crystallographic properties. []Relevance: Both compounds provide structural insights relevant to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide as they share the 4-chlorophenyl substructure. Investigating the crystallographic behavior and intermolecular interactions of these analogs can aid in understanding the solid-state properties and potential packing arrangements of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. []
Compound Description: Wy-14,643 is a peroxisome proliferator, a class of non-mutagenic hepatocarcinogens. [] Relevance: Although structurally distinct from N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, understanding the carcinogenic potential and mechanism of action of Wy-14,643 can be valuable when evaluating the safety profile of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. Even without a direct structural link, considering the broader biological effects of related chemical classes is crucial during drug development. []
N-[4-(trifluoromethyl)-phenyl]benzamide
Compound Description: This compound serves as a structural scaffold in a series of salicylanilide N,N-disubstituted (thio)carbamates investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] Relevance: While not a direct structural analog of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, N-[4-(trifluoromethyl)-phenyl]benzamide is relevant because it highlights the exploration of carbamate derivatives as potential cholinesterase inhibitors. This information could be useful when considering potential targets and activities of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, particularly if it exhibits any structural similarities to known carbamate-based cholinesterase inhibitors. []
Compound Description: This is one of the five 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines investigated in a study focusing on their crystal and molecular structures. The compound exhibits unique conformational features and participates in a network of hydrogen bonds. [] Relevance: The structural similarity of (2SR,4RS)-2-exo-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine to N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide, specifically the shared 4-chlorophenyl group, makes it a relevant point of comparison. Examining the conformational preferences and crystal packing of this analog can provide valuable insights into the potential three-dimensional structure and intermolecular interactions of N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.